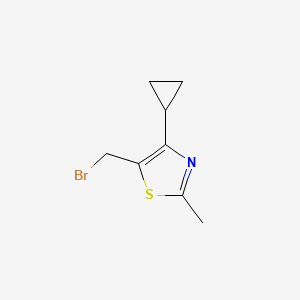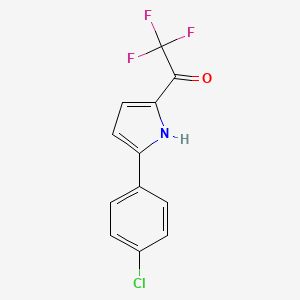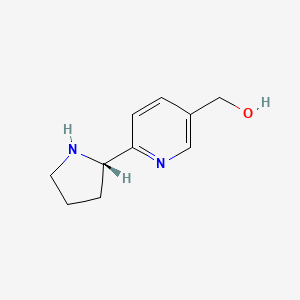
(S)-(6-(Pyrrolidin-2-yl)pyridin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-(6-(Pyrrolidin-2-yl)pyridin-3-yl)methanol is a chiral compound that features a pyrrolidine ring attached to a pyridine ring, with a methanol group at the 3-position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(6-(Pyrrolidin-2-yl)pyridin-3-yl)methanol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Attachment to Pyridine Ring: The pyrrolidine ring is then attached to the pyridine ring through a nucleophilic substitution reaction.
Introduction of Methanol Group: The methanol group is introduced at the 3-position of the pyridine ring through a hydroxymethylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-(6-(Pyrrolidin-2-yl)pyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form a piperidine ring.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Formation of (S)-(6-(Pyrrolidin-2-yl)pyridin-3-yl)aldehyde or (S)-(6-(Pyrrolidin-2-yl)pyridin-3-yl)carboxylic acid.
Reduction: Formation of (S)-(6-(Pyrrolidin-2-yl)piperidin-3-yl)methanol.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
(S)-(6-(Pyrrolidin-2-yl)pyridin-3-yl)methanol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies investigating the interaction of pyridine derivatives with biological targets.
Industrial Applications: It is employed in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (S)-(6-(Pyrrolidin-2-yl)pyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyridine rings facilitate binding to these targets, while the methanol group can participate in hydrogen bonding, enhancing the compound’s affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
®-(6-(Pyrrolidin-2-yl)pyridin-3-yl)methanol: The enantiomer of the compound, differing in the spatial arrangement of atoms.
(S)-(6-(Piperidin-2-yl)pyridin-3-yl)methanol: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
(S)-(6-(Pyrrolidin-2-yl)pyridin-3-yl)ethanol: Similar structure but with an ethanol group instead of a methanol group.
Uniqueness
(S)-(6-(Pyrrolidin-2-yl)pyridin-3-yl)methanol is unique due to its specific chiral configuration and the presence of both pyrrolidine and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of chiral pharmaceuticals and other specialized applications.
Propiedades
Fórmula molecular |
C10H14N2O |
|---|---|
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
[6-[(2S)-pyrrolidin-2-yl]pyridin-3-yl]methanol |
InChI |
InChI=1S/C10H14N2O/c13-7-8-3-4-10(12-6-8)9-2-1-5-11-9/h3-4,6,9,11,13H,1-2,5,7H2/t9-/m0/s1 |
Clave InChI |
YMORJWAZTSNFPV-VIFPVBQESA-N |
SMILES isomérico |
C1C[C@H](NC1)C2=NC=C(C=C2)CO |
SMILES canónico |
C1CC(NC1)C2=NC=C(C=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


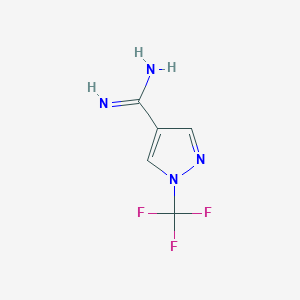

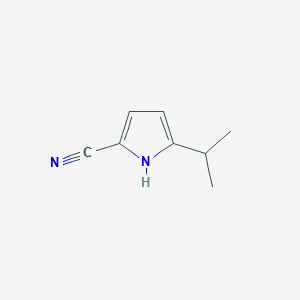

![(4AS,5aS)-methyl 1-(pyrazin-2-yl)-4,4a,5,5a-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-c]pyrazole-3-carboxylate](/img/structure/B12966567.png)

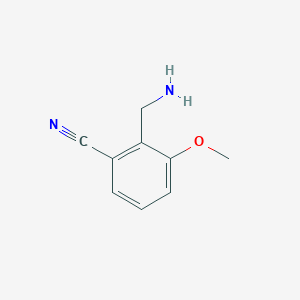

![4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile](/img/structure/B12966581.png)
![3-Amino-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B12966599.png)
![2-Fluoro-7-iodopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12966604.png)
